molecular formula C7H13IO3 B8633002 Iodomethyl 3-methylbutyl carbonate CAS No. 89838-67-5

Iodomethyl 3-methylbutyl carbonate

Cat. No.: B8633002
CAS No.: 89838-67-5
M. Wt: 272.08 g/mol
InChI Key: KTHUFQWZXZXUPO-UHFFFAOYSA-N
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Description

Iodomethyl 3-methylbutyl carbonate is an organoiodine compound belonging to the class of alkyl carbonates. Its structure comprises a carbonate functional group (-O-(C=O)-O-) linking an iodomethyl (CH₂I) moiety and a 3-methylbutyl (isoamyl, C₅H₁₁O) chain. This compound is primarily utilized in organic synthesis as an intermediate for introducing iodine-containing groups or as a specialty solvent in niche industrial applications. Its reactivity is influenced by the electron-withdrawing iodine atom, which enhances the electrophilicity of adjacent functional groups, making it valuable in alkylation or cross-coupling reactions.

Properties

CAS No.

89838-67-5

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

iodomethyl 3-methylbutyl carbonate

InChI

InChI=1S/C7H13IO3/c1-6(2)3-4-10-7(9)11-5-8/h6H,3-5H2,1-2H3

InChI Key

KTHUFQWZXZXUPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)OCI

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Methyl Iodide (Iodomethane, CH₃I)

  • CAS : 74-88-4
  • Functional Group : Alkyl iodide.
  • Properties : Volatile liquid (bp 42.5°C), high density (2.28 g/cm³), and potent alkylating agent.
  • Applications : Methylation reactions in pharmaceuticals and agrochemicals.
  • Comparison : Unlike this compound, methyl iodide lacks the carbonate group, making it more volatile but less thermally stable. The carbonate group in the target compound may reduce direct toxicity by slowing iodine release .

3-Methylbutyl Octanoate (Isoamyl Octanoate) Mentioned in: Volatile compound studies Functional Group: Ester (-COO-). Properties: Fruity odor, used as a flavoring agent. Comparison: The carbonate group in this compound confers higher polarity and reactivity compared to esters. Carbonates are more prone to hydrolysis under acidic/basic conditions, whereas esters like isoamyl octanoate are more stable .

Methyl Isobutyl Carbinol (4-Methyl-2-pentanol) CAS: 108-11-2 Functional Group: Alcohol (-OH). Properties: High boiling point (131°C), solvent in coatings and resins. Comparison: The absence of iodine and carbonate groups limits its utility in halogenation reactions. However, its alcohol group offers hydrogen-bonding capability, unlike the target compound .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Reactivity Profile
This compound* ~150–180 (est.) ~1.5–1.7 (est.) Low in water Hydrolysis-sensitive, alkylating agent
Methyl iodide 42.5 2.28 Slightly soluble Highly reactive, volatile alkylator
3-Methylbutyl octanoate 245 0.86 Insoluble Stable, flavorant
Methyl isobutyl carbinol 131 0.81 Miscible in organics Hydrogen-bond donor, oxidizable

*Estimated values based on structural analogs.

Key Differences :

  • Volatility: Methyl iodide > Methyl isobutyl carbinol > this compound > 3-Methylbutyl octanoate.
  • Functional Group Stability: Esters (octanoate) > Carbonates > Alcohols > Alkyl iodides.

Toxicity and Environmental Impact

  • This compound: Likely less acutely toxic than methyl iodide due to slower iodine release. However, carbonate hydrolysis may yield iodomethanol, requiring careful handling .
  • Methyl iodide: Recognized carcinogen; regulated under EPA guidelines .
  • 3-Methylbutyl octanoate: Low toxicity, biodegradable via microbial action (e.g., fungal degradation ).

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